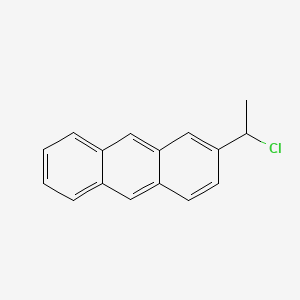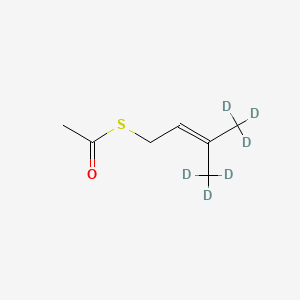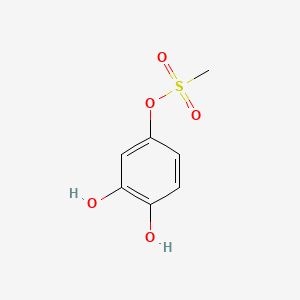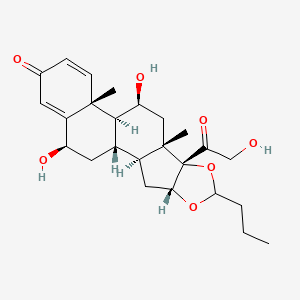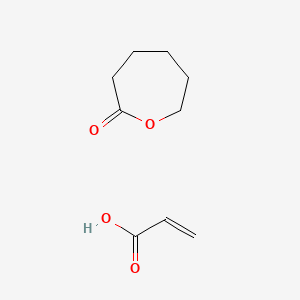![molecular formula C14H11NS B562319 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole CAS No. 110060-06-5](/img/structure/B562319.png)
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole is a complex organic compound with a unique tetracyclic structure This compound is notable for its intricate ring system, which includes sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl, thia, and aza groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial methods may also involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole has several scientific research applications:
Chemistry: It serves as a model compound for studying complex ring systems and their reactivity.
Biology: It is used in biochemical studies to understand the interactions of sulfur and nitrogen-containing compounds with biological molecules.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene: Similar structure but lacks the methyl group.
4-Methyl-5-thia-3-azabicyclo[6.6.1]pentadeca-1(14),2(6),3,7,11(15),12-hexaene: Similar structure but with a different ring system.
Uniqueness
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole is unique due to its specific combination of a tetracyclic core with sulfur and nitrogen atoms, along with a methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
110060-06-5 |
|---|---|
Fórmula molecular |
C14H11NS |
Peso molecular |
225.309 |
InChI |
InChI=1S/C14H11NS/c1-8-15-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3 |
Clave InChI |
RJINXBFLBBYGEC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC4=CC=CC2=C43 |
Sinónimos |
Acenaphtho[5,4-d]thiazole, 4,5-dihydro-8-methyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


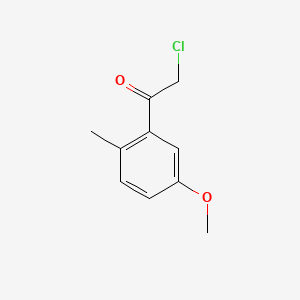
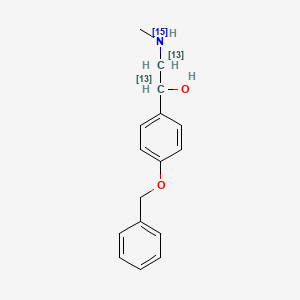

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

